4-BUTOXY-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE
Description
4-Butoxy-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide is a synthetic benzamide derivative characterized by a benzamide core substituted with a butoxy group at the 4-position and a methoxy-2-(2-methylphenyl)ethyl moiety at the amide nitrogen. Benzamides are widely studied for their pharmacological properties, including antiarrhythmic, anticancer, and antiviral activities, as seen in structurally related compounds . The 2-methylphenyl ethyl group could modulate receptor binding affinity, analogous to substituted benzamides with aromatic side chains .
Properties
IUPAC Name |
4-butoxy-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3/c1-4-5-14-25-18-12-10-17(11-13-18)21(23)22-15-20(24-3)19-9-7-6-8-16(19)2/h6-13,20H,4-5,14-15H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMALEWKOZETFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=CC=C2C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BUTOXY-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE typically involves multiple steps. One common method includes the reaction of 4-butoxybenzoic acid with 2-methoxy-2-(2-methylphenyl)ethylamine under specific conditions to form the desired benzamide. The reaction conditions often require the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction parameters such as temperature, pressure, and solvent choice are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-BUTOXY-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy or butoxy groups, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) or potassium tert-butoxide in THF (tetrahydrofuran).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-BUTOXY-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-BUTOXY-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Benzamide Derivatives
The following table summarizes key structural and functional differences between 4-butoxy-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide and related compounds:
Key Observations:
Alkoxy Chain Variations :
- The butoxy group in the target compound confers higher lipophilicity compared to methoxy (e.g., ) or ethoxyethoxy (e.g., ) substituents. This may enhance tissue penetration but reduce aqueous solubility.
- The N-oxide derivative in demonstrates improved water solubility, a critical factor in drug formulation.
Compounds with oxadiazole or thiazole heterocycles (e.g., ) exhibit marked bioactivity in antiviral and anticancer contexts, likely due to enhanced hydrogen bonding or π-π stacking interactions.
Biological Activity Trends :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
